Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro-

Descripción general

Descripción

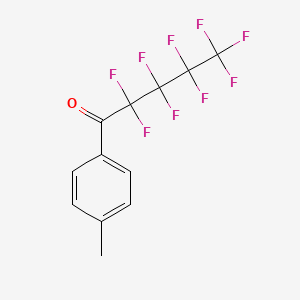

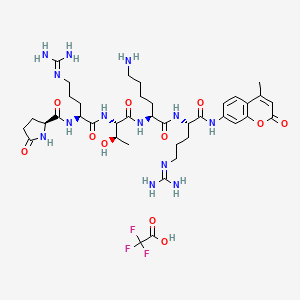

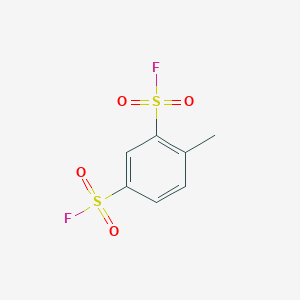

Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- is a fluorinated aromatic compound characterized by the presence of a hexafluoropropoxy group and a nitro group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions. The presence of fluorine atoms imparts significant hydrophobicity and chemical inertness, making it valuable in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

Introduction of Hexafluoropropoxy Group: The nitrobenzene is then reacted with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the hexafluoropropoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although the compound is resistant to oxidation, under extreme conditions, the benzene ring can be oxidized to form quinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Oxidation: Potassium permanganate in acidic medium.

Major Products:

Amino Derivatives: From reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Chemistry:

Solvent Systems: Used in the development of novel solvent systems due to its unique solubility properties.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of catalysts.

Biology:

Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme mechanisms and protein interactions.

Medicine:

Drug Development: Investigated for potential use in drug development due to its stability and bioavailability.

Industry:

Polymer Production: Used in the synthesis of fluorinated polymers with high thermal and chemical resistance.

Surface Coatings: Applied in the formulation of surface coatings to impart hydrophobic and oleophobic properties.

Mecanismo De Acción

The mechanism of action of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The hexafluoropropoxy group enhances the compound’s ability to penetrate lipid membranes, making it effective in disrupting membrane-associated processes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparación Con Compuestos Similares

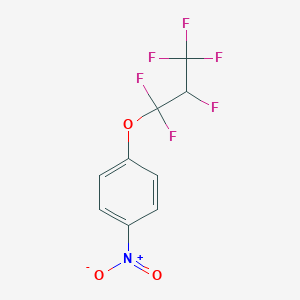

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-amino-

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-hydroxy-

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methyl-

Comparison:

- Uniqueness: The presence of both a hexafluoropropoxy group and a nitro group in Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- makes it unique compared to its analogs. The nitro group imparts distinct electronic properties, influencing the compound’s reactivity and interaction with other molecules.

- Chemical Properties: Compared to its amino, hydroxy, and methyl analogs, the nitro derivative exhibits higher thermal stability and resistance to oxidation and reduction reactions.

Propiedades

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCNPCFJMKMXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20789082 | |

| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-79-7 | |

| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester](/img/structure/B6336481.png)